Tetraethylammonium fluoride hydrate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

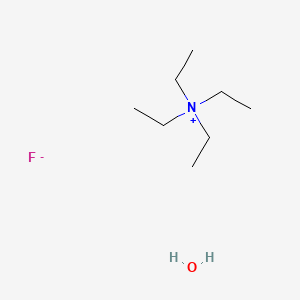

Structure

3D Structure of Parent

特性

IUPAC Name |

tetraethylazanium;fluoride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKUWOWHPVKTCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63123-01-3 | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

167.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63123-02-4, 63123-01-3, 98330-04-2 | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium fluoride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Tetraethylammonium fluoride hydrate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride (TEAF) hydrate is a quaternary ammonium salt that serves as a versatile and efficient reagent in modern organic synthesis. Its utility as a soluble and reactive source of fluoride ions makes it indispensable for a variety of chemical transformations, most notably in the cleavage of silyl ether protecting groups and as a catalyst in fluorination reactions. This technical guide provides an in-depth overview of the physical and chemical properties of TEAF hydrate, complete with experimental protocols and mechanistic insights to support its application in research and development.

Introduction

Tetraethylammonium fluoride hydrate is a white to off-white crystalline solid that is appreciated for its stability and ease of handling compared to other fluoride sources.[1] It is a key reagent in organic synthesis, offering efficient fluorination and phase transfer capabilities.[1] Its applications are prominent in the synthesis of fluorinated compounds crucial for the pharmaceutical and agrochemical industries.[1] This document aims to consolidate the known physical and chemical characteristics of TEAF hydrate, providing a valuable resource for professionals in drug development and chemical research.

Physical Properties

This compound is a hygroscopic solid.[2] Its physical properties are intrinsically linked to its degree of hydration, which can be variable. The compound is known to form clathrate hydrates, where water molecules form a cage-like structure around the tetraethylammonium cation and fluoride anion.

General Properties

A summary of the general physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₂₀FN·xH₂O | [1] |

| Molecular Weight (Anhydrous) | 149.25 g/mol | [1] |

| Appearance | White to off-white or pale yellow powder/crystals | [1] |

| Solubility | Soluble in water and polar organic solvents.[3] | Smolecule |

Melting Point

There is a notable discrepancy in the reported melting points of this compound. One source reports a melting point of 355 °C, which is exceptionally high for a hydrated salt and likely corresponds to the anhydrous form under specific conditions.[1] Other safety data sheets indicate that melting point data is not available.[4] This suggests that the melting behavior is highly dependent on the water content and the specific hydrate form, which may decompose upon heating rather than exhibiting a sharp melting point. Further investigation using techniques like Differential Scanning Calorimetry (DSC) would be beneficial for a more accurate characterization of its thermal behavior.

Crystal Structure

X-ray crystallography studies have revealed that Tetraethylammonium fluoride can form a clathrate hydrate with the composition 4(C₂H₅)₄N⁺F⁻·11H₂O. In this structure, the fluoride ions and water molecules form a three-dimensional hydrogen-bonded framework. The tetraethylammonium cations occupy the voids within this framework. This clathrate structure contributes to the compound's stability and influences its reactivity.

Chemical Properties

This compound is primarily utilized as a source of "naked" fluoride ions in organic synthesis. The tetraethylammonium cation is large and non-coordinating, which enhances the nucleophilicity of the fluoride anion.

Reactivity

-

Fluoride Ion Source: It is a convenient and effective source of fluoride ions for nucleophilic substitution reactions.

-

Phase Transfer Catalyst: Its unique properties allow it to act as a phase transfer catalyst, facilitating reactions between reactants in different phases.[1]

-

Deprotection of Silyl Ethers: One of its most common applications is the cleavage of silicon-oxygen bonds in silyl ethers, a crucial step in multi-step organic synthesis.

-

Stability: The compound is stable under normal temperatures and pressures but is hygroscopic and should be stored in a dry environment.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[2]

Mechanism of Silyl Ether Deprotection

The desilylation of silyl ethers by this compound proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which is unstable and subsequently collapses to yield the deprotected alcohol and a stable fluorosilane.

// Nodes Reactants [label="R-O-SiR'₃ + (C₂H₅)₄N⁺F⁻"]; Intermediate [label="[R-O-Si(F)R'₃]⁻ + (C₂H₅)₄N⁺\n(Pentacoordinate Silicon Intermediate)"]; Products [label="R-O⁻ + F-SiR'₃ + (C₂H₅)₄N⁺"]; FinalProduct [label="R-OH\n(After workup)"];

// Edges Reactants -> Intermediate [label="Nucleophilic Attack\nby F⁻ on Si"]; Intermediate -> Products [label="Collapse of Intermediate"]; Products -> FinalProduct [label="Protonation"];

// Styling Reactants [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; Products [fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .enddot Caption: A simplified workflow of silyl ether deprotection using TEAF hydrate.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

Method A: Neutralization of Tetraethylammonium Hydroxide with Hydrofluoric Acid

-

Reaction Setup: In a fume hood, a solution of Tetraethylammonium hydroxide in water is placed in a polyethylene or Teflon beaker and cooled in an ice bath.

-

Addition of HF: A stoichiometric amount of hydrofluoric acid (HF) is slowly added to the cooled solution with constant stirring. Caution: Hydrofluoric acid is extremely corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn, and a calcium gluconate gel should be readily available as a first aid measure in case of skin contact.

-

Crystallization: The resulting solution is concentrated under reduced pressure to induce crystallization.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum to yield the hydrated product.

Method B: Metathesis Reaction with Silver(I) Fluoride

-

Reaction Setup: A solution of Tetraethylammonium bromide in a suitable solvent (e.g., water or methanol) is prepared in a reaction vessel protected from light.

-

Addition of AgF: A stoichiometric amount of silver(I) fluoride is added to the solution.

-

Precipitation: The reaction mixture is stirred at room temperature. A precipitate of silver bromide (AgBr) will form.

-

Filtration: The silver bromide precipitate is removed by filtration.

-

Isolation: The filtrate, containing Tetraethylammonium fluoride, is concentrated under reduced pressure to obtain the hydrated crystals.

Determination of Water Content by Karl Fischer Titration

The water content of this compound can be determined using Karl Fischer titration.

-

Apparatus: A calibrated Karl Fischer titrator.

-

Reagents: Anhydrous methanol, Karl Fischer reagent (one-component or two-component system).

-

Procedure:

-

The titration vessel is charged with anhydrous methanol and titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.

-

A precisely weighed sample of this compound is quickly added to the vessel.

-

The sample is titrated with the Karl Fischer reagent to the electrometric endpoint.

-

The water content is calculated based on the volume of titrant consumed and the previously determined titer of the Karl Fischer reagent.

-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the tetraethylammonium cation.

-

¹³C NMR: The carbon NMR spectrum will display two signals corresponding to the methyl and methylene carbons of the ethyl groups.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will show a signal characteristic of the fluoride anion. The chemical shift can be influenced by the solvent and the degree of hydration.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the ethyl groups and a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the water of hydration.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][5] It causes skin and serious eye irritation.[2][5]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.[2] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] The compound is hygroscopic.[2]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[2]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

If inhaled: Move the person into fresh air.[2]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

-

Conclusion

This compound is a valuable reagent in organic synthesis, offering a unique combination of reactivity, solubility, and stability. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols and mechanistic insights are intended to empower scientists to harness the full potential of this versatile compound in the creation of novel molecules for pharmaceutical and other applications.

References

Tetraethylammonium Fluoride Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tetraethylammonium fluoride hydrate, a versatile quaternary ammonium salt. The document details its chemical identity, physicochemical properties, primary applications in research and industry, and essential safety and handling protocols.

Chemical Identity and Molecular Formula

This compound is an organic salt that exists in a hydrated form. The degree of hydration can vary, which is reflected in the different molecular formulas reported. The most common identifier for the hydrated form is CAS number 98330-04-2.[1][2]

| Identifier | Value |

| CAS Number | 98330-04-2[1][2] |

| Molecular Formula | C8H20NF·xH2O[1][3] |

| C8H22FNO (monohydrate)[4] | |

| Anhydrous Molecular Weight | 149.25 g/mol [1] |

| Monohydrate Molecular Weight | 167.26 g/mol [4] |

| IUPAC Name | tetraethylazanium;fluoride;hydrate |

Physicochemical Properties

This compound is a white to off-white or pale yellow crystalline solid.[1] It is known for being hygroscopic and should be stored in an inert atmosphere at room temperature.[5] Its solubility in water and polar organic solvents makes it a valuable reagent in various reaction conditions.[5][6]

| Property | Description |

| Appearance | White to off-white or pale yellow powder or crystals.[1] |

| Solubility | Soluble in water and organic solvents.[5] |

| Melting Point | 355 °C[1] |

| Storage Conditions | Store at room temperature in an inert atmosphere.[5] |

| Sensitivity | Hygroscopic.[5] |

Core Applications in Research and Development

This compound is a key reagent with a broad range of applications, primarily in organic synthesis and materials science. Its utility stems from its role as a source of fluoride ions and its function as a phase transfer catalyst.[1][7]

Key Application Areas:

-

Fluorination Reactions : It serves as an efficient and safer alternative to gaseous fluorine for the synthesis of fluorinated organic compounds, which are crucial in the pharmaceutical and agrochemical industries.[1]

-

Phase Transfer Catalyst : Its unique properties enable the transfer of ions between immiscible phases, which significantly enhances reaction efficiency.[1][7]

-

Deprotection Reagent : In organic synthesis, it is commonly used for the cleavage of silyl ether functional groups.

-

Materials Science : The compound is involved in the preparation of fluorinated polymers, which possess desirable properties such as chemical resistance and thermal stability.[1] It also acts as a template agent for molecular sieves.[7]

-

Electrochemistry : It finds use in the development of ion-selective electrodes.[1][8]

-

Catalysis : It can be used as a homogeneous catalyst in reactions such as the selective methanolytic depolymerization of poly(lactic acid) (PLA).

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the desired transformation, a general methodology for its use as a phase transfer catalyst in a fluorination reaction is described below.

General Protocol for Phase Transfer Catalyzed Fluorination:

-

Reaction Setup : The organic substrate is dissolved in a water-immiscible organic solvent.

-

Aqueous Phase Preparation : An aqueous solution of a fluoride salt (e.g., potassium fluoride) is prepared.

-

Addition of Catalyst : this compound is added to the biphasic mixture.

-

Reaction Execution : The mixture is stirred vigorously at a controlled temperature to facilitate the transfer of fluoride ions from the aqueous phase to the organic phase.

-

Monitoring : The reaction progress is monitored by appropriate analytical techniques such as TLC, GC, or HPLC.

-

Workup : Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.

-

Purification : The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Below is a visual representation of a typical workflow involving this compound.

Caption: Generalized workflow for a reaction using TEAF hydrate.

The following diagram illustrates the logical relationship in its function as a phase transfer catalyst.

Caption: Role of TEAF as a phase transfer catalyst.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling to avoid exposure.

Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[2][3]

-

Ventilation : Use only outdoors or in a well-ventilated area.[2][3]

-

Handling : Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3]

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2] The container should be stored locked up.[2]

-

Incompatible Materials : Strong oxidizing agents.[2]

First Aid Measures:

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[2]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][3]

-

Ingestion : Clean mouth with water and get medical attention.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | C8H22FNO | CID 16211652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Buy this compound | 98330-04-2 [smolecule.com]

- 7. innospk.com [innospk.com]

- 8. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Purification of Tetraethylammonium Fluoride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of tetraethylammonium fluoride (TEAF) hydrate, a versatile reagent in organic synthesis. The document details established synthesis methodologies, purification protocols, and key characterization data.

Introduction

Tetraethylammonium fluoride (TEAF) hydrate is a quaternary ammonium salt that serves as a soluble and reactive source of fluoride ions in organic media. It is widely utilized as a reagent for deprotection of silyl ethers, a catalyst, and in fluorination reactions. Its hydrated form enhances its stability and ease of handling compared to its anhydrous counterpart. This guide outlines the primary methods for its preparation and purification, providing detailed experimental protocols for laboratory-scale synthesis.

Synthesis of Tetraethylammonium Fluoride Hydrate

There are two principal methods for the synthesis of this compound: the neutralization of tetraethylammonium hydroxide with hydrofluoric acid and the metathesis reaction of a tetraethylammonium halide with an inorganic fluoride salt.

This method involves the direct reaction of an aqueous solution of tetraethylammonium hydroxide with hydrofluoric acid.[1] This is an acid-base neutralization reaction that yields tetraethylammonium fluoride and water.

Experimental Protocol:

A detailed experimental protocol for this method is analogous to the well-established synthesis of tetramethylammonium fluoride (TMAF) hydrate.[2]

-

In a fume hood, carefully add a stoichiometric amount of 48% aqueous hydrofluoric acid to a chilled aqueous solution of tetraethylammonium hydroxide (typically 20-25 wt%). The reaction is exothermic and should be performed with caution in a plastic container (e.g., polyethylene or Teflon) due to the corrosive nature of hydrofluoric acid.

-

Monitor the pH of the solution, aiming for a neutral pH to indicate complete neutralization.

-

The resulting solution of this compound is then concentrated under reduced pressure to remove excess water.

-

Further drying, for instance over a desiccant like P₂O₅ in a vacuum desiccator, can be performed to obtain the solid hydrate.[2]

Reaction Stoichiometry:

(C₂H₅)₄NOH (aq) + HF (aq) → (C₂H₅)₄NF·xH₂O (aq)

This approach involves a salt metathesis reaction, typically between tetraethylammonium bromide and an inorganic fluoride salt such as potassium fluoride or sodium fluoride in a suitable solvent.[3] This method avoids the direct use of the highly corrosive hydrofluoric acid.

Experimental Protocol:

The following protocol is adapted from a similar procedure for the synthesis of tetrabutylammonium fluoride trihydrate.[4][5]

-

Dissolve tetraethylammonium bromide and a molar excess (e.g., 1.5 equivalents) of potassium fluoride in deionized water with mechanical stirring.

-

Cool the resulting solution in a low-temperature bath (e.g., 1-10 °C) to induce crystallization of the this compound.[4]

-

After a sufficient crystallization period (e.g., 1-5 hours), collect the precipitated white solid by suction filtration.[4][5]

-

Wash the crystals with a small amount of cold deionized water to remove residual potassium bromide and potassium fluoride.

-

Dry the product under vacuum at a moderate temperature (e.g., 40 °C) to obtain the final this compound.[4]

Reaction Stoichiometry:

(C₂H₅)₄NBr (aq) + KF (aq) → (C₂H₅)₄NF·xH₂O (s) + KBr (aq)

Purification of this compound

The primary method for the purification of solid organic compounds is recrystallization. The choice of solvent is crucial for effective purification.

Experimental Protocol: Recrystallization

A general procedure for recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of pure crystals.[6]

-

Solvent Selection: Identify a suitable solvent or solvent system. For polar compounds like TEAF hydrate, polar solvents are generally good candidates. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Water is a potential solvent for the recrystallization of the hydrate.[1]

-

Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by suction filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98330-04-2 | [7] |

| Molecular Formula | C₈H₂₀FN·xH₂O | [1] |

| Molecular Weight | 149.25 g/mol (anhydrous basis) | [1] |

| Appearance | White to off-white crystalline solid | [7] |

| Solubility | Soluble in water and polar organic solvents | [1][3] |

Table 2: Typical Specifications of Commercial this compound

| Parameter | Specification | Reference |

| Purity | ≥98% | [8] |

| Water Content | Typically 19.0-27.0% | [1] |

Table 3: Comparative Yields for Analogous Quaternary Ammonium Fluoride Syntheses

| Compound | Synthesis Method | Yield | Reference |

| Tetrabutylammonium Fluoride Trihydrate | Metathesis (Tetrabutylammonium Bromide + KF) | 75.5 - 82.5% | [4] |

| Tetrabutylammonium Fluoride Trihydrate | Metathesis (Tetrabutylammonium Chloride + KF) | 75.9% | [5] |

Visualization of Workflows

Caption: Synthesis of TEAF Hydrate via Neutralization.

Caption: Synthesis of TEAF Hydrate via Metathesis.

Caption: Purification of TEAF Hydrate via Recrystallization.

References

- 1. Buy this compound | 98330-04-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. CN104803858B - Method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]

- 5. CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]

- 6. mt.com [mt.com]

- 7. innospk.com [innospk.com]

- 8. eqipped.com [eqipped.com]

Crystal Structure of Tetraethylammonium Fluoride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium fluoride (Et₄NF) is a quaternary ammonium salt that readily forms crystalline hydrates. These hydrates are of significant interest in various fields of chemical research, including organic synthesis, materials science, and structural chemistry. The fluoride ion's high electronegativity and the tetraethylammonium cation's role in directing the crystal packing lead to the formation of intricate hydrogen-bonding networks with water molecules. Understanding the precise crystal structure of these hydrates is crucial for elucidating their physical and chemical properties and for their potential applications, for instance, as fluoride sources in sensitive reactions or as templates in the synthesis of porous materials.

This technical guide provides a comprehensive overview of the crystal structure of a well-characterized tetraethylammonium fluoride hydrate, focusing on its crystallographic data, the experimental protocols for its synthesis and characterization, and the nature of the hydrogen-bonding interactions that govern its structure.

Synthesis and Crystallization

Several hydrates of tetraethylammonium fluoride have been reported, including penta-, tri-, di-, and monohydrates. The formation of a specific hydrate is dependent on the crystallization conditions.

General Synthesis of Tetraethylammonium Fluoride

Tetraethylammonium fluoride can be synthesized through various methods, with the most common being the neutralization of tetraethylammonium hydroxide with hydrofluoric acid. Another approach involves a solvothermal synthesis method where tetraethylammonium salts are dissolved in a solvent under elevated temperature and pressure, leading to the crystallization of the hydrate upon cooling.

Single Crystal Growth of this compound (4(C₂H₅)₄N⁺F⁻·11H₂O)

A specific clathrate hydrate with the formula 4(C₂H₅)₄N⁺F⁻·11H₂O has been successfully crystallized and its structure determined.

Experimental Protocol:

-

Preparation of a Saturated Solution: A saturated aqueous solution of tetraethylammonium fluoride is prepared at room temperature. Commercial tetraethylammonium fluoride dihydrate can be used as the starting material.

-

Slow Evaporation: The saturated solution is placed in a desiccator containing a drying agent such as Drierite.

-

Crystal Formation: Colorless single crystals of the 4(C₂H₅)₄N⁺F⁻·11H₂O hydrate are obtained through the slow evaporation of the solvent.

-

Crystal Mounting: A suitable single crystal (e.g., approximately 0.4 x 0.4 x 0.4 mm) is selected from the mother liquor, coated with petroleum jelly to prevent dehydration, and sealed in a Lindemann glass capillary for X-ray diffraction analysis.

Crystal Structure Determination

The crystal structure of this compound is determined by single-crystal X-ray diffraction.

X-ray Diffraction Data Collection and Processing

Experimental Protocol:

-

Diffractometer: A four-circle diffractometer, such as a Nicolet R3m, is used for data collection.

-

X-ray Source: Molybdenum Kα radiation (MoKα) is typically employed.

-

Data Collection: Reflection intensities are measured at a controlled temperature (e.g., 22°C).

-

Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by least-squares techniques.

The logical workflow for determining the crystal structure is illustrated in the following diagram:

Crystallographic Data

The crystal structure of 4(C₂H₅)₄N⁺F⁻·11H₂O has been determined to be a clathrate hydrate with an orthorhombic crystal system. The crystallographic data for this hydrate is summarized in the table below. For comparison, data for the related compound, tetramethylammonium fluoride tetrahydrate, is also included.

| Parameter | This compound (4(C₂H₅)₄N⁺F⁻·11H₂O) | Tetramethylammonium Fluoride Tetrahydrate ((CH₃)₄NF·4H₂O) |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Pna2₁ | I4₁/a |

| Unit Cell Parameters | a = 16.130(3) Å | a = 10.853 Å |

| b = 16.949(7) Å | c = 8.065 Å | |

| c = 17.493(7) Å | ||

| α = β = γ = 90° | α = β = γ = 90° | |

| Volume (V) | 4785.9 ų | 754.4 ų |

| Z | 4 | 4 |

| Temperature | 22 °C | -26 °C |

| Reference |

Structural Details and Hydrogen Bonding Network

The crystal structure of 4(C₂H₅)₄N⁺F⁻·11H₂O is characterized as a clathrate hydrate. The structure features infinite chains of edge-sharing (H₂O)₄F⁻ tetrahedra that extend parallel to the a-axis. These chains are interconnected by bridging water molecules, forming a three-dimensional hydrogen-bonded anion/water framework. The tetraethylammonium cations occupy the voids within this framework.

The hydrogen bonding between the fluoride ions and the water molecules is a defining feature of this crystal structure. In the related tetramethylammonium fluoride tetrahydrate, the fluoride ions are four-coordinated by water molecules.

The intricate network of hydrogen bonds is crucial for the stability of the crystal lattice. A simplified representation of the hydrogen bonding interactions involving the fluoride anion is shown below.

Conclusion

The crystal structure of this compound, particularly the 4(C₂H₅)₄N⁺F⁻·11H₂O clathrate, reveals a complex and elegant three-dimensional network stabilized by extensive hydrogen bonding. The detailed crystallographic data and understanding of the synthesis and characterization protocols are essential for researchers working with this and related compounds. The structural insights into the hydrogen-bonded framework provide a basis for understanding the compound's properties and for designing new materials with tailored functionalities. Further research is warranted to fully characterize the crystal structures of the other reported hydrates of tetraethylammonium fluoride to build a complete picture of the structural landscape of this important quaternary ammonium salt.

Solubility of Tetraethylammonium fluoride hydrate in organic solvents

An In-depth Technical Guide on the Solubility of Tetraethylammonium Fluoride Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium fluoride (TEAF) hydrate is a quaternary ammonium salt that serves as a versatile reagent in organic synthesis. Its utility is often dictated by its solubility in various reaction media. As a hydrated salt, its dissolution behavior is influenced by the presence of water molecules in its crystal lattice, which can facilitate solubility in polar solvents. The ethyl groups attached to the nitrogen atom provide a degree of hydrophobic character, rendering it more soluble in organic solvents compared to its tetramethylammonium counterpart, while being less lipophilic than tetra-n-butylammonium fluoride.[1] This guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents and details a robust experimental protocol for its quantitative determination.

Solubility Data

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Chemical Formula | Type | Solubility (at 25 °C) |

| Acetonitrile | CH₃CN | Polar Aprotic | Qualitatively described as soluble, quantitative data not available. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Qualitatively described as soluble, quantitative data not available.[3][4] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Qualitatively described as soluble, quantitative data not available. |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Qualitatively described as soluble, quantitative data not available. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol details a reliable gravimetric method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.[5][6]

3.1. Materials and Equipment

-

This compound (analytical grade)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance (readable to ±0.0001 g)

-

Temperature probe

-

Syringe with a chemically resistant filter (e.g., PTFE, 0.22 µm pore size)

-

Pre-weighed, airtight sample vials

-

Drying oven or vacuum desiccator

-

Inert gas (e.g., Nitrogen or Argon) for sensitive solvents

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add a known mass of the organic solvent to a sealable glass vial.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (a minimum of 24 hours is recommended) to ensure that the maximum amount of solute has dissolved. For some systems, longer equilibration times may be necessary.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately pass the solution through a syringe filter into a pre-weighed, airtight sample vial. This step is critical to remove any suspended solid particles.

-

-

Mass Determination:

-

Immediately seal the vial containing the filtered saturated solution and record the total mass.

-

Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or by using a rotary evaporator.

-

Once the solvent is removed, dry the remaining solid this compound in a vacuum desiccator or drying oven at a suitable temperature until a constant mass is achieved.

-

Record the final mass of the vial containing the dried solute.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of the saturated solution = (Mass of vial + saturated solution) - (Mass of empty vial)

-

Mass of the dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Alternative Analytical Methods

While the gravimetric method is robust, other techniques can also be employed to determine the concentration of this compound in a saturated solution.

-

Titration: Potentiometric titration can be used to quantify the concentration of quaternary ammonium compounds.[7][8][9] This involves titrating the sample with a standardized solution of an anionic surfactant, such as sodium lauryl sulfate, and monitoring the potential change to determine the endpoint. Argentometric titration can also be used to determine the concentration of the fluoride anion.[10]

-

Spectrophotometry: UV-Vis spectrophotometry can be a viable method if the tetraethylammonium cation or the fluoride anion can form a colored complex with a specific reagent.[11][12][13] A calibration curve would first need to be established using solutions of known concentrations.

-

Ion Chromatography: This technique can be used to separate and quantify the tetraethylammonium cation and the fluoride anion, providing a direct measure of the dissolved salt's concentration.

The choice of method will depend on the available equipment, the desired accuracy, and the specific solvent system being investigated. It is recommended to validate any chosen method to ensure accurate and reproducible results.

References

- 1. Buy this compound | 98330-04-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. xylemanalytics.com [xylemanalytics.com]

- 8. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ysi.com [ysi.com]

- 10. ntl.pl [ntl.pl]

- 11. researchgate.net [researchgate.net]

- 12. Spectrophotometric determination of quaternary ammonium salts by a flow injection method coupled with thermochromism of ion associates - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Mechanism of action of Tetraethylammonium fluoride hydrate as a fluoride donor

An In-depth Technical Guide to the Mechanism of Action of Tetraethylammonium Fluoride Hydrate as a Fluoride Donor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of this compound (TEAF-hydrate), focusing on its mechanism of action as a nucleophilic fluoride donor in organic synthesis. It covers the role of its constituent ions, the critical influence of hydration on reactivity, and practical considerations for its use in laboratory and development settings.

Core Concepts: Structure and Function

Tetraethylammonium fluoride (TEAF) is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four ethyl groups, forming a tetraethylammonium cation ([Et₄N]⁺), and a fluoride anion (F⁻). In its common commercial form, it exists as a hydrate, with the general formula (C₂H₅)₄NF·xH₂O.[1] This crystalline solid is noted for its solubility in organic solvents, a property conferred by the lipophilic alkyl chains of the cation.[2]

The primary function of TEAF-hydrate in organic synthesis is to serve as a soluble, mild, and selective source of nucleophilic fluoride.[3] This capability is crucial for the synthesis of fluorinated organic compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique biological properties often imparted by the fluorine atom.

The core mechanism of action involves two key components:

-

The Tetraethylammonium ([Et₄N]⁺) Cation: This bulky, non-coordinating cation acts as a phase-transfer agent. It effectively shields the negative charge of the fluoride anion, disrupting the strong ionic lattice found in inorganic fluorides like KF or CsF. This shielding enhances the solubility of the fluoride ion in aprotic organic solvents and increases its availability for reaction, creating a so-called "naked" fluoride effect.

-

The Fluoride (F⁻) Anion: As the active nucleophile, the fluoride ion attacks an electrophilic carbon center, displacing a leaving group (e.g., bromide, tosylate) to form a new carbon-fluorine bond. This process typically follows a standard Sₙ2 (bimolecular nucleophilic substitution) or SₙAr (nucleophilic aromatic substitution) pathway.

The Critical Role of Hydration: A Mechanistic Dichotomy

The water molecules present in TEAF-hydrate are not passive components; they are central to its mechanism and reactivity. The interaction between water and the fluoride anion is a defining characteristic of the reagent.

2.1 Attenuation of Nucleophilicity via Hydrogen Bonding The fluoride anion is small and has a high charge density, making it a strong hydrogen bond acceptor. In the hydrated form, water molecules form a hydration shell around the fluoride ion through strong hydrogen bonds. This solvation shell stabilizes the anion, but in doing so, it significantly reduces its "nakedness" and, consequently, its nucleophilicity. Before the fluoride can act as a nucleophile, energy must be expended to partially break these hydrogen bonds, making the hydrated reagent less reactive than its anhydrous counterpart.[4]

2.2 Suppression of Side Reactions While hydration reduces the rate of the desired fluorination, it can be advantageous in suppressing common side reactions. The high basicity of a truly "naked" fluoride ion can promote elimination (E2) reactions, especially with secondary alkyl halides. The hydrogen-bonded, hydrated fluoride is a weaker base, which can lead to higher selectivity for the substitution (Sₙ2) product over the elimination product.[5]

The diagram below illustrates the equilibrium between the highly reactive "naked" fluoride and the less reactive, more selective hydrated fluoride.

Caption: Role of hydration in modulating fluoride reactivity.

Reaction Mechanisms and Workflows

3.1 Sₙ2 Mechanism for Aliphatic Fluorination For the fluorination of primary and secondary alkyl halides or sulfonates, the reaction proceeds via a classic Sₙ2 mechanism. The fluoride ion attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the reaction center.

The diagram below outlines this Sₙ2 pathway.

Caption: Generalized Sₙ2 mechanism for TEAF-hydrate.

Quantitative Data: Representative Yields

While reaction yields are highly substrate-dependent, TEAF-hydrate and analogous tetraalkylammonium fluoride hydrates are known to provide good to excellent yields in nucleophilic substitution reactions, particularly with activated substrates like benzylic halides.[5] The following table summarizes typical outcomes for this class of reagent.

| Substrate (R-LG) | Leaving Group (LG) | Product (R-F) | Typical Yield (%) | Reference Notes |

| Benzyl Bromide | -Br | Benzyl Fluoride | 75 - 95% | A highly reactive substrate favorable for Sₙ2.[5] |

| 1-Octyl Tosylate | -OTs | 1-Fluorooctane | 70 - 85% | Good yields on primary alkyl sulfonates. |

| 2-Bromooctane | -Br | 2-Fluorooctane | 50 - 65% | Lower yields due to steric hindrance and competing elimination. |

| 4-Nitrobenzyl Bromide | -Br | 4-Nitrobenzyl Fluoride | > 90% | Electron-withdrawing groups activate the substrate. |

Experimental Protocols: A Representative Procedure

The following protocol is a representative example for the fluorination of a benzylic halide using a tetraalkylammonium fluoride hydrate. This procedure is based on a published method for the synthesis of benzyl fluoride using tetrabutylammonium fluoride hydrate and is directly analogous to the use of TEAF-hydrate.[5]

Objective: To synthesize Benzyl Fluoride from Benzyl Bromide.

Materials:

-

Benzyl Bromide (10 mmol, 1.71 g)

-

This compound (e.g., dihydrate, ~20 mmol)

-

Acetonitrile (MeCN), anhydrous (20 mL)

-

Pentane

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (20 mmol).

-

Add anhydrous acetonitrile (20 mL) to the flask and stir until the salt is fully dissolved.

-

To this solution, add Benzyl Bromide (10 mmol) dropwise at room temperature (25 °C).

-

Stir the reaction mixture vigorously for 30-60 minutes at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water (30 mL).

-

Transfer the mixture to a separatory funnel and extract the product with pentane (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the benzyl fluoride by distillation if necessary.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for benzylic fluorination.

Conclusion

This compound is an effective and practical reagent for nucleophilic fluorination. Its mechanism of action is governed by the interplay between the solubilizing [Et₄N]⁺ cation and the fluoride anion, whose nucleophilicity is critically modulated by its hydration state. While the water of hydration attenuates the intrinsic reactivity of the fluoride ion, it enhances the reagent's selectivity by minimizing base-promoted side reactions. This balance makes TEAF-hydrate a valuable tool for the controlled introduction of fluorine into organic molecules, particularly in the fields of medicinal chemistry and drug development.

References

Tetraethylammonium fluoride hydrate safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for tetraethylammonium fluoride hydrate. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use. This document is intended to supplement, not replace, formal safety training and institutional safety protocols.

Chemical Identification and Physical Properties

This compound is an organic salt utilized in various chemical applications, including as a fluoride ion source and a phase transfer catalyst in organic synthesis.[1] Its stability and ease of handling make it a preferred alternative to other fluoride sources in the synthesis of fluorinated compounds crucial for pharmaceuticals, agrochemicals, and materials science.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₂₀FN · xH₂O | [1][2][3] |

| Molecular Weight (Anhydrous) | 149.25 g/mol | [1][2][3] |

| Appearance | White to beige or pale yellow powder, crystals, or crystalline powder.[1][3][4] | [1][3][4] |

| Melting Point | 355 °C | [1] |

| Solubility | Soluble in water.[4] | [4] |

| Odor | Odorless | [3] |

| Stability | Hygroscopic; sensitive to moisture.[2][3][4] | [2][3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5][6][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5][6][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[2][5][6][7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[5][6][7] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Engineering Controls

-

Work in a well-ventilated area.[3][6][8] Use only outdoors or in a well-ventilated area.[2][3][5][6]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[3]

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][5] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[2][5][6][8] Consider fire/flame resistant and impervious clothing.[5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[2][3] |

Safe Handling Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][5][6]

-

Wash hands and any exposed skin thoroughly after handling.[2][3][5][6]

-

Keep containers securely sealed when not in use.[6]

-

Avoid formation of dust and aerosols.[8]

Storage Conditions

-

Store under an inert atmosphere.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[3] The substance is hygroscopic and should be protected from moist air or water.[2][3]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][3][5] If not breathing, give artificial respiration.[3] Get medical attention if you feel unwell.[3][5] |

| Skin Contact | Take off immediately all contaminated clothing.[6] Wash with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[3][6] |

| Eye Contact | Rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5] If eye irritation persists, get medical advice/attention.[3][6] |

| Ingestion | Rinse mouth.[3][5] Get medical help if you feel unwell.[5] |

Fire-Fighting Measures

-

Use extinguishing media appropriate for the surrounding fire.

-

In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[2][3]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures

-

Avoid breathing dust.[3]

-

For dry spills, use dry clean-up procedures and avoid generating dust.[6] Sweep up and shovel into suitable containers for disposal.[3]

-

Prevent spillage from entering drains or water courses.[6]

Toxicological and Ecological Information

| Data Type | Information |

| Acute Toxicity | No specific acute toxicity data is available for the product itself, but it is classified as harmful if swallowed, in contact with skin, or inhaled based on its components.[3][5][6] |

| Carcinogenicity | No information available. The components are not listed as carcinogens by major agencies.[2][3] |

| Germ Cell Mutagenicity | No data available.[2] |

| Reproductive Toxicity | No data available.[10] |

| Ecological Toxicity | No data available for toxicity to fish, daphnia, algae, or microorganisms.[5] Do not let this chemical enter the environment.[3] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Logical workflow for safe handling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | C8H22FNO | CID 16211652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Hygroscopic Nature of Tetraethylammonium Fluoride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride hydrate (TEAF·xH₂O) is a quaternary ammonium salt with significant applications in organic synthesis, including as a fluoride ion source and a deprotecting agent. Its utility in these applications is intrinsically linked to its physicochemical properties, most notably its pronounced hygroscopic nature. This technical guide provides an in-depth exploration of the hygroscopicity of TEAF·xH₂O, detailing its propensity to absorb atmospheric moisture and the implications for its handling, storage, and application in research and pharmaceutical development. The guide outlines standard experimental protocols for characterizing hygroscopicity, including Gravimetric Sorption Analysis (GSA), Dynamic Vapor Sorption (DVS), and Karl Fischer titration, and presents available quantitative data.

Introduction

This compound is a white to off-white crystalline solid that is highly soluble in water. Its chemical structure, consisting of a tetraethylammonium cation and a fluoride anion, readily interacts with water molecules, leading to its hygroscopic behavior. The degree of hydration (represented by 'x' in its chemical formula) can vary depending on the ambient humidity and storage conditions. Understanding and quantifying the hygroscopic nature of TEAF·xH₂O is critical for ensuring its stability, accurate dosage in reactions, and overall quality control in sensitive applications such as drug development.

Physicochemical Properties and Hygroscopicity

TEAF·xH₂O's affinity for water is a direct consequence of the strong hydrogen bonding capabilities of the fluoride anion and the ionic nature of the salt, which promotes interaction with polar water molecules. This inherent hygroscopicity means the compound will actively absorb moisture from the atmosphere until it reaches equilibrium with the surrounding relative humidity (RH).

Quantitative Data on Water Content

| Parameter | Value | Method |

| Typical Water Content | 19.0 - 27.0% | Not Specified |

| Water Content Specification | ≤ 30% | Karl Fischer Titration[1] |

This table summarizes the publicly available quantitative data regarding the water content of this compound.

The significant water content highlights the compound's hygroscopic character and the importance of standardized methods for its quantification.

Experimental Protocols for Hygroscopicity Assessment

To fully characterize the hygroscopic nature of a compound like this compound, a series of standardized experimental protocols are employed. These methods allow for the quantification of water uptake and the determination of critical humidity levels at which physical changes, such as deliquescence, occur.

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

GSA and DVS are powerful techniques used to measure the amount and rate of vapor sorption by a sample at controlled temperature and relative humidity. A DVS instrument automates the process of generating a moisture sorption isotherm, which is a plot of the equilibrium moisture content of a sample as a function of RH at a constant temperature.

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the instrument's microbalance.

-

Drying: The sample is typically dried under a stream of dry nitrogen gas at the beginning of the experiment to establish its dry weight.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). The sample's mass is continuously monitored until it equilibrates at each RH step (i.e., when the rate of mass change is negligible).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water sorbed by the sample. Plotting the equilibrium water content against RH yields the moisture sorption-desorption isotherm.

The shape of the isotherm provides valuable information about the sorption mechanism and the material's interaction with water. Hysteresis, the difference between the sorption and desorption curves, can indicate changes in the material's structure.

Deliquescence Relative Humidity (DRH) Determination

Deliquescence is the process by which a solid substance absorbs moisture from the atmosphere to the point of dissolving and forming a solution. The DRH is the specific relative humidity at which this phase transition occurs. This can be determined using a DVS instrument by observing a sharp and significant increase in mass over a narrow RH range.

The experimental setup is similar to that of a DVS analysis. The sample is exposed to incrementally increasing relative humidity. The DRH is identified as the RH at which a sudden and substantial uptake of water is observed, indicating the solid-to-liquid phase transition.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in a suitable solvent.

-

Apparatus: A Karl Fischer titrator, either volumetric or coulometric, is used. The choice depends on the expected water content (volumetric for higher and coulometric for lower water content).

-

Titration Vessel Preparation: The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol), and the solvent is pre-titrated with the KF reagent to eliminate any residual water.

-

Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel.

-

Titration: The sample is titrated with the KF reagent until the endpoint is reached, which is typically detected electrochemically.

-

Calculation: The volume of the KF reagent consumed is used to calculate the water content of the sample based on the known titer of the reagent.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols for assessing the hygroscopicity of this compound.

References

The Role of Water of Hydration in Tetraethylammonium Fluoride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride (TEAF) hydrate is a quaternary ammonium salt that serves as a versatile and efficient fluoride source in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. The water of hydration within its crystal structure is not a passive component but plays a crucial role in the compound's stability, solubility, and reactivity. This technical guide provides an in-depth analysis of the structural and functional significance of the water of hydration in TEAF hydrate, supported by a compilation of available quantitative data, detailed experimental methodologies, and structural visualizations. This document is intended to be a comprehensive resource for researchers and professionals utilizing TEAF hydrate in their work, particularly in the context of drug development and fluorination chemistry.

Introduction

Tetraethylammonium fluoride (TEAF) is a widely used reagent in organic chemistry, primarily as a source of nucleophilic fluoride ions. Its applications are extensive, ranging from the synthesis of fluorinated organic compounds to its use as a catalyst in various reactions, including oxidations and methylations. In the pharmaceutical sector, the introduction of fluorine into drug molecules can significantly enhance their biological activity and metabolic stability, making efficient fluorinating agents like TEAF hydrate essential tools in drug discovery and development.

TEAF is commonly available and used in its hydrated form, with the general formula (C₂H₅)₄NF·xH₂O. The number of water molecules, 'x', can vary, and this variability has a profound impact on the compound's physical and chemical properties. The water of hydration is integral to the crystal lattice, forming extensive hydrogen-bonding networks that stabilize the fluoride ion and influence its reactivity. This guide will explore the multifaceted role of these water molecules, providing a detailed examination of the compound's structure, properties, and the experimental techniques used for its characterization.

Physicochemical Properties and Data

The physical and chemical properties of tetraethylammonium fluoride hydrate are significantly influenced by its degree of hydration. It is a white to off-white crystalline solid that is notably hygroscopic, readily absorbing moisture from the atmosphere. This characteristic necessitates careful storage in a dry, inert environment to maintain its structural integrity and reactivity. The compound is highly soluble in water and other polar organic solvents.

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that specific spectroscopic and thermal analysis data for the tetraethyl- derivative are not abundantly available in the public domain, with much of the reported data pertaining to the tetramethyl- or tetrabutyl- analogues.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | (C₂H₅)₄NF·xH₂O | |

| Molecular Weight (Anhydrous) | 149.25 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 355 °C (decomposition) | |

| Solubility | Soluble in water | |

| Crystal System (for 4(C₂H₅)₄NF·11H₂O) | Orthorhombic | |

| Space Group (for 4(C₂H₅)₄NF·11H₂O) | Pna2₁ | |

| Unit Cell Parameters (for 4(C₂H₅)₄NF·11H₂O) | a = 16.130(3) Å, b = 16.949(7) Å, c = 17.493(7) Å |

The Structural Role of Water of Hydration: A Clathrate Framework

X-ray crystallography has revealed that this compound can form a clathrate hydrate structure. In the case of the 4(C₂H₅)₄NF·11H₂O hydrate, the water molecules and fluoride ions create a three-dimensional hydrogen-bonded framework. This framework is not a simple arrangement; it consists of infinite chains of edge-sharing (H₂O)₄F⁻ tetrahedra that are linked by additional bridging water molecules.

This intricate network of hydrogen bonds effectively encapsulates the tetraethylammonium cations within voids in the crystal lattice. The water molecules thus play a direct and critical role in stabilizing the crystal structure. The fluoride ion, being a small and highly electronegative species, is strongly solvated by the water molecules through hydrogen bonding. This "hydration shell" around the fluoride ion modulates its nucleophilicity, a key factor in its chemical reactivity.

The logical relationship between the components of the crystal structure can be visualized as follows:

An In-depth Technical Guide to the Discovery and History of Quaternary Ammonium Fluorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium fluorides (QAFs) are a class of chemical compounds that have garnered significant interest in synthetic chemistry and, more recently, in the realm of drug development and medical imaging. Characterized by a central, positively charged nitrogen atom bonded to four organic groups with a fluoride counterion, these salts are notable for their ability to deliver "naked" or highly reactive fluoride ions in non-aqueous media. This guide provides a comprehensive overview of the discovery and historical development of QAFs, detailing key synthetic milestones, experimental protocols, and their burgeoning applications in the pharmaceutical sciences.

Discovery and Early History

The investigation into quaternary ammonium salts dates back to the 19th century, with early work focusing on their synthesis and basic properties. However, the specific exploration of quaternary ammonium fluorides came later, driven by the unique reactivity of the fluoride ion.

The first documented preparation of a QAF, specifically tetramethylammonium fluoride (TMAF), is credited to Lawson and Collie in 1888. Their method was a straightforward acid-base neutralization of tetramethylammonium hydroxide with hydrofluoric acid, which yielded a hydrated crystalline solid. For decades that followed, research into QAFs was hampered by challenges associated with their hygroscopic nature and the difficulty in preparing anhydrous forms. The presence of water significantly diminishes the nucleophilicity of the fluoride ion, rendering the hydrated salts far less effective in many organic reactions.

A significant advancement came with the exploration of salt metathesis reactions in the mid-20th century. This approach involves the exchange of anions between a quaternary ammonium salt (typically a chloride or bromide) and an inorganic fluoride source, such as potassium or cesium fluoride. While this method offered an alternative to neutralization, the complete removal of water and other impurities remained a formidable challenge.

The Quest for Anhydrous Quaternary Ammonium Fluorides

The full synthetic potential of QAFs could only be unlocked with the development of methods to prepare them in an anhydrous state. The high basicity and nucleophilicity of the "naked" fluoride ion in anhydrous conditions make it a powerful reagent for a variety of chemical transformations, including fluorination, deprotection, and as a strong base.

A major breakthrough in the synthesis of anhydrous TMAF was reported by Christe and Wilson in 1987 and detailed further in 1990. Their work provided a more rigorous method for preparing truly anhydrous TMAF, which was crucial for its use as a highly reactive fluoride source.

Another significant development was the synthesis of anhydrous tetrabutylammonium fluoride (TBAF), a QAF with greater solubility in organic solvents. However, TBAF is thermally unstable and prone to Hofmann elimination. A landmark paper by DiMagno and co-workers in 2005 described an elegant solution to this problem by preparing anhydrous TBAF at low temperatures through the reaction of hexafluorobenzene with tetrabutylammonium cyanide. This method not only yielded anhydrous TBAF but the byproduct, hexacyanobenzene, also acted as a scavenger for any residual water.[1][2]

Key Synthetic Methodologies

The synthesis of quaternary ammonium fluorides has evolved significantly, with several methods being developed to address the challenges of purity and anhydrousness. The primary approaches are summarized below.

Neutralization of Quaternary Ammonium Hydroxides

This is the classic and most direct method for preparing hydrated QAFs. It involves the reaction of a quaternary ammonium hydroxide with hydrofluoric acid.

General Reaction: R₄N⁺OH⁻ + HF → R₄N⁺F⁻ + H₂O

While conceptually simple, this method yields the hydrated salt, and the subsequent removal of water without causing decomposition of the QAF can be challenging.

Salt Metathesis

This widely used method involves the exchange of anions between a quaternary ammonium salt (e.g., chloride, bromide, or iodide) and an inorganic fluoride salt (e.g., KF, CsF, or AgF). The choice of solvent is critical to drive the reaction by precipitating the inorganic salt byproduct.

General Reaction: R₄N⁺X⁻ + MF → R₄N⁺F⁻ + MX(s) (where X = Cl, Br, I and M = K, Cs, Ag)

Synthesis of Anhydrous Quaternary Ammonium Fluorides

The preparation of anhydrous QAFs requires stringent control of reaction conditions to exclude water.

-

Christe's Method for Anhydrous TMAF: This method involves the careful drying of hydrated TMAF, often through azeotropic distillation with a suitable solvent like isopropanol, followed by recrystallization from a dry solvent.

-

DiMagno's Method for Anhydrous TBAF: This approach utilizes the reaction of hexafluorobenzene with tetrabutylammonium cyanide in a polar aprotic solvent at low temperatures.[1][2] The reaction is highly efficient and produces anhydrous TBAF with minimal impurities.[1][2]

Quantitative Data on Synthesis

The following table summarizes representative quantitative data for the synthesis of common quaternary ammonium fluorides.

| Quaternary Ammonium Fluoride | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Tetramethylammonium Fluoride (TMAF) | (CH₃)₄NCl + KF | Methanol | Reflux | 24 h | ~85 | [General Metathesis] |

| Anhydrous Tetramethylammonium Fluoride (TMAF) | Hydrated TMAF | Isopropanol/DMF | Azeotropic Distillation | - | >99 | [Christe et al.] |

| Anhydrous Tetrabutylammonium Fluoride (TBAF) | Hexafluorobenzene + (n-Bu)₄NCN | THF | -65 to -15 | 4 h | 70 | [DiMagno et al.][2] |

| Tetrabutylammonium Fluoride Trihydrate | (n-Bu)₄NBr + KF | Water | 1-10 | 1.5 h | 75.5 | [CN104803858A] |

Spectroscopic and Physical Properties

The characterization of QAFs relies on a combination of spectroscopic and physical methods.

| Property | Tetramethylammonium Fluoride (TMAF) | Tetrabutylammonium Fluoride (TBAF) |

| Molecular Formula | C₄H₁₂FN | C₁₆H₃₆FN |

| Molecular Weight | 93.14 g/mol | 261.46 g/mol |

| Appearance | White hygroscopic solid | Colorless solid or oil (anhydrous); white solid (hydrated) |

| Melting Point | 170 °C (decomposes) | 62-63 °C (trihydrate) |

| ¹H NMR (D₂O) | δ ~3.1 (s, 12H) | δ 0.96 (t, 12H), 1.38 (m, 8H), 1.67 (m, 8H), 3.21 (m, 8H) |

| ¹⁹F NMR (D₂O) | δ ~-125 | δ -122.44 |

Note: NMR chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

General Procedure for Salt Metathesis Synthesis of TMAF

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetramethylammonium chloride in methanol.

-

Addition of Fluoride Source: Add a stoichiometric excess of potassium fluoride to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours with vigorous stirring.

-

Filtration: Cool the reaction mixture to room temperature and filter to remove the precipitated potassium chloride and excess potassium fluoride.

-

Solvent Removal: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid under high vacuum to obtain tetramethylammonium fluoride, which will likely be in a hydrated form.

Synthesis of Anhydrous TBAF (DiMagno's Method)[1][2]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrabutylammonium cyanide in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -65 °C using a dry ice/acetone bath.

-

Addition of Hexafluorobenzene: Slowly add a solution of hexafluorobenzene in anhydrous THF to the cooled solution.

-

Warming: Allow the reaction mixture to slowly warm to -15 °C over 4 hours.

-

Isolation: Cool the mixture back to -65 °C and filter the precipitate under an inert atmosphere. Wash the solid with cold, anhydrous THF.

-

Drying: Dry the resulting solid under high vacuum at low temperature to yield anhydrous tetrabutylammonium fluoride.

Applications in Drug Development and Research

The unique properties of QAFs have led to their application in several areas relevant to drug development and biomedical research.

Fluorinating Agents in Medicinal Chemistry